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Compound of Interest

Compound Name: 5-Phenethylisoxazol-4-amine

Cat. No.: B15322265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 5-Phenethylisoxazol-4-amine. Due to the absence of published

experimental data for this specific molecule, this document presents predicted spectroscopic

characteristics based on the analysis of its structural fragments. The information herein serves

as a foundational reference for researchers engaged in the synthesis, identification, and

characterization of novel isoxazole derivatives.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 5-Phenethylisoxazol-4-amine. These predictions

are derived from established principles of spectroscopy and data from analogous chemical

structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 - 7.20 m 5H Ar-H

~ 4.50 - 5.50 br s 2H -NH₂

~ 3.10 - 2.90 m 4H -CH₂-CH₂-

~ 8.10 s 1H Isoxazole C3-H

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 170 Isoxazole C5

~ 155 Isoxazole C3

~ 140 Aromatic C (quaternary)

~ 128 - 126 Aromatic CH

~ 100 Isoxazole C4

~ 35 -CH₂-Ar

~ 28 -CH₂-CH₂-Ar

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium to Weak Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1650 - 1580 Medium to Strong N-H bend (scissoring)

1600 - 1450 Medium to Strong C=C and C=N ring stretching

1350 - 1250 Medium C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z Fragmentation

[M]+ Molecular Ion

[M - NH₂]+ Loss of amine group

[M - C₂H₄]+ McLafferty rearrangement

[C₇H₇]+ Tropylium ion (from phenethyl group)

Generalized Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. These should be adapted based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenethylisoxazol-4-amine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary

compared to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Background Scan: Perform a background scan with no sample present to account for

atmospheric CO₂ and H₂O.

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap

analyzer, coupled with an ionization source (e.g., Electrospray Ionization - ESI or Electron

Impact - EI).

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Infusion: Introduce the sample solution into the ion source via direct infusion or through a

liquid chromatography (LC) system.

Ionization: Ionize the sample using the chosen method (e.g., ESI in positive ion mode).

Mass Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the

expected molecular ion.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques in chemical structure elucidation.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationships in structure elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Phenethylisoxazol-
4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322265#spectroscopic-data-for-5-
phenethylisoxazol-4-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15322265?utm_src=pdf-body-img
https://www.benchchem.com/product/b15322265#spectroscopic-data-for-5-phenethylisoxazol-4-amine-nmr-ir-mass-spec
https://www.benchchem.com/product/b15322265#spectroscopic-data-for-5-phenethylisoxazol-4-amine-nmr-ir-mass-spec
https://www.benchchem.com/product/b15322265#spectroscopic-data-for-5-phenethylisoxazol-4-amine-nmr-ir-mass-spec
https://www.benchchem.com/product/b15322265#spectroscopic-data-for-5-phenethylisoxazol-4-amine-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15322265?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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